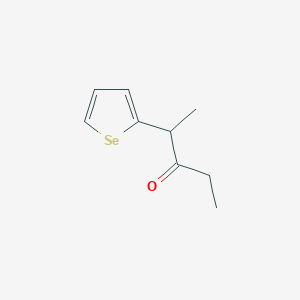
4-(tert-Butylamino)-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butylamino)-2-methylbutan-2-ol is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a tert-butylamino group and a hydroxyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-methyl-2-butanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butylamino)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
4-(tert-Butylamino)-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of various industrial products, including polymers and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(tert-Butylamino)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic AMP. This signaling pathway can result in various physiological effects, including bronchodilation and increased heart rate .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(tert-Butylamino)-2-methylbutan-2-ol include:
Salbutamol: A bronchodilator used in the treatment of asthma.
Terbutaline: Another bronchodilator with similar pharmacological properties.
Adrenaline: A naturally occurring hormone with a similar structure and function .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its tert-butylamino group and hydroxyl group contribute to its stability and effectiveness in various applications, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
111525-39-4 |
|---|---|
Fórmula molecular |
C9H21NO |
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
4-(tert-butylamino)-2-methylbutan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2,3)10-7-6-9(4,5)11/h10-11H,6-7H2,1-5H3 |
Clave InChI |
ZBDUQIYDQMUIBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


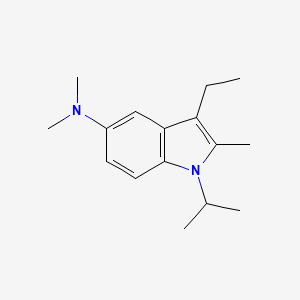
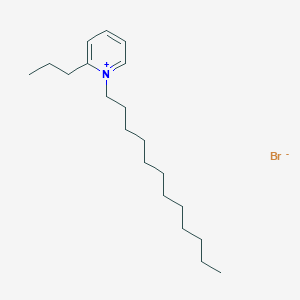
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

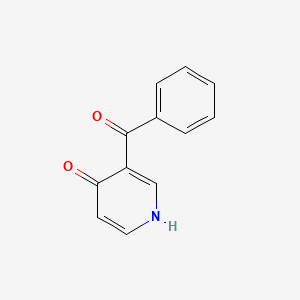
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)


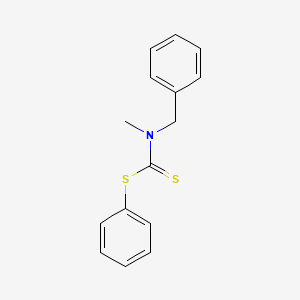
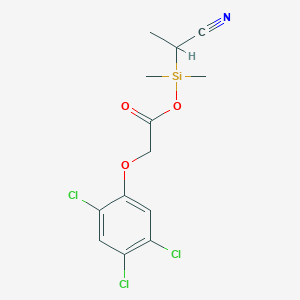
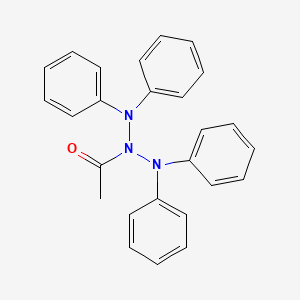
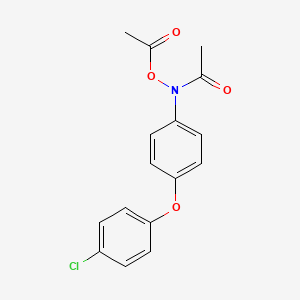
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)
